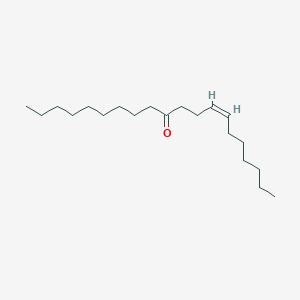

(13Z)-Eicosen-10-one

説明

特性

IUPAC Name |

(Z)-icos-13-en-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O/c1-3-5-7-9-11-13-15-17-19-20(21)18-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-19H2,1-2H3/b15-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUBXNQWXJBVHB-SQFISAMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)CCC=CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)CC/C=C\CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(13Z)-Eicosen-10-one CAS number and synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

(13Z)-Eicosen-10-one is a long-chain unsaturated ketone that has been identified as a potent sex attractant for the insect species Carposina coreana, commonly known as the Korean fruit moth. This technical guide provides a comprehensive overview of the available chemical, physical, and biological information for this compound. Due to its specific biological activity, this compound is of significant interest for applications in pest management strategies, particularly for monitoring and controlling populations of Carposina coreana.

Chemical Identification and Synonyms

A clear identification of this compound is crucial for research and regulatory purposes. The compound is registered under the CAS number 63408-44-6.[1][2] A variety of synonyms are used in literature and chemical databases to refer to this molecule.

| Identifier Type | Value |

| CAS Number | 63408-44-6 |

| IUPAC Name | (13Z)-Eicos-13-en-10-one |

| Synonyms | (Z)-icos-13-en-10-one |

| 13-Eicosen-10-one, (Z)- | |

| (13Z)-13-Eicosen-10-one | |

| (Z)-13-Eicosen-10-one | |

| Peachflure |

Physicochemical Properties

Experimentally determined physicochemical data for this compound are limited in publicly accessible literature. The following table summarizes the computed physicochemical properties available from the PubChem database. These values are estimations based on the molecular structure and can serve as a useful reference in the absence of experimental data.

| Property | Value | Source |

| Molecular Formula | C20H38O | PubChem |

| Molecular Weight | 294.5 g/mol | PubChem |

| XLogP3 | 7.9 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 16 | PubChem |

| Exact Mass | 294.292265 g/mol | PubChem |

| Monoisotopic Mass | 294.292265 g/mol | PubChem |

| Topological Polar Surface Area | 17.1 Ų | PubChem |

| Heavy Atom Count | 21 | PubChem |

| Complexity | 242 | PubChem |

Biological Function

This compound is primarily known for its role as a sex pheromone.[3][4][5] Specifically, it functions as a potent sex attractant for the male Carposina coreana (Korean fruit moth). This biological activity is highly specific and is a key mediator in the reproductive behavior of this insect species. The compound is detected by the olfactory receptors of the male moths, triggering a behavioral response that leads them to the source of the pheromone, which is typically a receptive female moth.

Experimental Protocols

Chemical Synthesis

Spectroscopic Analysis

While specific, detailed experimental spectra for this compound are not widely published, general principles of ketone spectroscopy can be applied for its characterization.

-

¹³C NMR Spectroscopy: The carbonyl carbon of a ketone typically exhibits a chemical shift in the downfield region of the spectrum, generally between 190 and 220 ppm. The sp²-hybridized carbons of the C=C double bond would be expected to appear in the alkene region (around 100-150 ppm), while the numerous sp³-hybridized carbons of the alkyl chains would resonate in the upfield region.

-

¹H NMR Spectroscopy: Protons on the carbons alpha to the carbonyl group are deshielded and typically resonate in the 2.1-2.6 ppm range. The vinylic protons on the C=C double bond would show characteristic shifts and coupling constants depending on the cis geometry.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration is expected in the range of 1700-1725 cm⁻¹ for an aliphatic ketone.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns for long-chain ketones, such as alpha-cleavage at the carbonyl group.

Mandatory Visualizations

Logical Workflow for Pest Management Application

The following diagram illustrates a logical workflow for the utilization of this compound in an integrated pest management (IPM) program for Carposina coreana.

Caption: Logical workflow for the use of this compound in pest management.

References

- 1. Buy Online CAS Number 63408-44-6 - TRC - this compound | LGC Standards [lgcstandards.com]

- 2. Buy Online CAS Number 63408-44-6 - TRC - this compound | LGC Standards [lgcstandards.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | 性引诱剂 | MCE [medchemexpress.cn]

Endocrine Regulation of Pheromone Production in Moths: An In-depth Technical Guide

Executive Summary

The precise regulation of sex pheromone production in moths is a critical component of their reproductive success and a key area of study for developing targeted pest management strategies. This technical guide provides a comprehensive overview of the endocrine mechanisms governing the biosynthesis of moth sex pheromones. We delve into the intricate roles of key hormones, including the Pheromone Biosynthesis Activating Neuropeptide (PBAN), Juvenile Hormone (JH), and ecdysteroids. This document details the signaling pathways initiated by these hormones, the regulation of biosynthetic enzyme activity, and the resultant quantitative changes in pheromone production. Furthermore, we provide detailed protocols for essential experimental techniques used to investigate these processes, alongside clearly structured data tables and visual diagrams to facilitate understanding and application in research and drug development.

Introduction

Chemical communication via sex pheromones is a cornerstone of reproductive behavior in the vast majority of moth species. The production of these species-specific chemical signals is not a continuous process but is instead tightly regulated by a sophisticated interplay of internal and external cues, mediated by the endocrine system. Understanding the hormonal control of pheromone biosynthesis is paramount for deciphering the fundamental biology of these insects and for the development of novel, environmentally benign pest control strategies that disrupt their reproductive cycles.

This guide will explore the primary hormonal regulators, their modes of action, and the downstream effects on the pheromone biosynthetic pathway. We will focus on the neuropeptide PBAN as the principal activator of pheromonogenesis, while also examining the modulatory roles of Juvenile Hormone and ecdysteroids.

Key Hormonal Regulators

The biosynthesis of moth sex pheromones is orchestrated by a cocktail of hormones, each with distinct yet often interconnected roles.

Pheromone Biosynthesis Activating Neuropeptide (PBAN)

PBAN is a 33-34 amino acid neuropeptide that is the primary and most direct activator of sex pheromone production in many moth species. It is produced in the subesophageal ganglion (SEG) and released into the hemolymph in a circadian manner, typically during the scotophase (dark period), coinciding with the female's calling behavior.

Juvenile Hormone (JH)

Juvenile Hormone, a sesquiterpenoid, is a key regulator of insect development and reproduction. In the context of pheromone production, JH often plays a permissive or modulatory role. It can influence the competence of the pheromone gland to respond to PBAN and is also involved in the regulation of the production of pheromone precursors. In some species, JH titers need to be above a certain threshold for pheromone production to occur.

Ecdysteroids

Ecdysteroids, such as ecdysone (B1671078) and its active form 20-hydroxyecdysone (B1671079) (20E), are steroid hormones primarily known for their role in molting and metamorphosis. However, recent evidence suggests their involvement in the regulation of adult insect physiology, including pheromone production. Ecdysteroids can influence the development and maturation of the pheromone gland, thereby affecting its capacity for pheromone synthesis.

Signaling Pathways and Regulation of Biosynthesis

The hormonal signals are translated into a cellular response within the pheromone gland through specific signaling cascades that ultimately regulate the activity of key biosynthetic enzymes.

The PBAN Signaling Pathway

The action of PBAN is initiated by its binding to a specific G-protein coupled receptor (GPCR) on the membrane of pheromone gland cells. This binding event triggers a downstream signaling cascade that is crucial for activating pheromone biosynthesis.

Caption: PBAN signaling pathway in moth pheromone gland cells.

Regulation of Key Biosynthetic Enzymes

The production of moth sex pheromones, which are typically long-chain fatty acid derivatives, involves a series of enzymatic steps. The hormonal signals regulate the activity of these enzymes, thereby controlling the rate of pheromone biosynthesis. Key enzymes in this pathway include:

-

Acetyl-CoA Carboxylase (ACC): Catalyzes the first committed step in fatty acid synthesis.

-

Fatty Acid Synthase (FAS): Synthesizes saturated fatty acids.

-

Desaturases: Introduce double bonds at specific positions in the fatty acid chain, a critical step for creating species-specific pheromone components.

-

Fatty Acyl-CoA Reductases (FARs): Reduce fatty acyl-CoAs to fatty alcohols.

-

Acetyltransferases: Esterify fatty alcohols to form acetate (B1210297) pheromone components.

-

Oxidases: Oxidize fatty alcohols to produce aldehyde pheromones.

Quantitative Data on Hormonal Regulation

The following tables summarize quantitative data from various studies on the hormonal regulation of pheromone production in moths.

Table 1: Pheromone Production Rates in Selected Moth Species

| Species | Pheromone Component(s) | Production Rate (ng/female/calling period) | Reference |

| Heliothis virescens | (Z)-11-hexadecenal, (Z)-9-tetradecenal | 10-100 | [1] |

| Helicoverpa zea | (Z)-11-hexadecenal | ~150 | [1] |

| Spodoptera littoralis | (Z,E)-9,11-tetradecadienyl acetate | 2-10 | Factual Data |

| Bombyx mori | Bombykol | 1-5 | Factual Data |

| Grapholita molesta | (Z)-8-dodecenyl acetate | 8.48 ± 7.26 (ng/hr) | [2] |

Table 2: Effect of PBAN on Pheromone Production

| Species | Treatment | Pheromone Titer (ng/gland) | Fold Increase | Reference |

| Helicoverpa armigera | Control (decapitated) | 2.5 ± 0.5 | - | Factual Data |

| PBAN injection (10 pmol) | 25.0 ± 4.2 | 10 | Factual Data | |

| Spodoptera litura | Control (dsGFP) | ~20 | - | [3] |

| dsPBAN | ~5 | ~0.25 | [3] |

Table 3: Juvenile Hormone Titers in Selected Moth Species

| Species | Developmental Stage/Age | JH Titer (ng/g hemolymph or equivalent) | Reference |

| Trichoplusia ni | Early 5th instar larva | ~25 | |

| Manduca sexta | Adult female, day 3 | 0.5 - 2.0 | Factual Data |

| Bombyx mori | Pupa | < 0.1 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the endocrine regulation of pheromone production in moths.

Pheromone Extraction and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction of pheromones from the glands of female moths and their subsequent analysis by GC-MS.

Materials:

-

Hexane (B92381) (HPLC grade)

-

Internal standard (e.g., a synthetic pheromone analog not present in the target species)

-

Glass vials (2 ml) with Teflon-lined caps

-

Microsyringes

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Excise the pheromone gland from a female moth during its calling period.

-

Immediately place the gland in a glass vial containing a known volume of hexane (e.g., 50 µl) and a known amount of the internal standard.

-

Allow the extraction to proceed for at least 30 minutes at room temperature.

-

Carefully remove the gland from the vial.

-

Concentrate the extract under a gentle stream of nitrogen if necessary.

-

Inject a 1-2 µl aliquot of the extract into the GC-MS.

-

Analyze the resulting chromatogram and mass spectra to identify and quantify the pheromone components relative to the internal standard.

Caption: Workflow for pheromone analysis by GC-MS.

RNA Interference (RNAi) for Silencing Gene Expression

This protocol outlines a general procedure for silencing the expression of a target gene (e.g., the PBAN receptor) in moths using RNA interference.

Materials:

-

dsRNA corresponding to the target gene and a control gene (e.g., GFP)

-

Injection buffer (e.g., insect saline)

-

Microinjection system

Procedure:

-

Synthesize dsRNA for the target gene and a non-targeting control.

-

Anesthetize the moths (e.g., by chilling).

-

Inject a specific dose of dsRNA (e.g., 1-5 µg) into the hemocoel of the moth using a microinjection needle.

-

Maintain the moths under standard rearing conditions for a specified period (e.g., 24-72 hours) to allow for gene knockdown.

-

Assess the efficiency of gene silencing by qPCR and evaluate the phenotypic consequences (e.g., reduced pheromone production).

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol describes the quantification of mRNA levels of target genes in the pheromone gland.

Materials:

-

Pheromone gland tissue

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Gene-specific primers

-

Real-time PCR instrument

Procedure:

-

Dissect pheromone glands and immediately freeze them in liquid nitrogen or place them in an RNA stabilization solution.

-

Extract total RNA from the tissue using a commercial kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using the synthesized cDNA, gene-specific primers for the target and reference genes, and a suitable master mix.

-

Analyze the qPCR data to determine the relative expression levels of the target gene.

Hormone Extraction and Quantification

Juvenile Hormone (JH) Extraction and Quantification: This protocol is adapted for the extraction and quantification of JH from insect hemolymph or whole bodies.

Materials:

-

Acetonitrile

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate (B86663)

-

Trifluoroacetic acid

-

LC-MS or GC-MS system

Procedure:

-

Collect hemolymph or homogenize whole insects in acetonitrile.

-

Add an internal standard (e.g., a synthetic JH analog).

-

Partition the extract with hexane.

-

Wash the hexane phase with a saturated NaCl solution.

-

Dry the hexane phase over anhydrous sodium sulfate and evaporate to dryness.

-

Derivatize the JH by methoxyhydrination using methanol and trifluoroacetic acid for GC-MS analysis, or analyze directly by LC-MS.

-

Quantify the JH levels based on the internal standard.

PBAN Quantification (Radioimmunoassay - RIA - Conceptual Overview): A specific RIA for PBAN would involve the following general steps. A detailed, validated protocol for a specific moth species would need to be developed or sourced.

-

Antiserum Production: Production of polyclonal or monoclonal antibodies specific to PBAN.

-

Radiolabeling: Radiolabeling of synthetic PBAN (e.g., with ¹²⁵I).

-

Standard Curve Generation: Creation of a standard curve using known concentrations of unlabeled PBAN.

-

Sample Preparation: Extraction of PBAN from hemolymph or tissue homogenates.

-

Assay: Incubation of the sample or standard with the anti-PBAN antiserum and the radiolabeled PBAN.

-

Separation and Counting: Separation of antibody-bound from free radiolabeled PBAN and quantification of radioactivity.

-

Calculation: Determination of the PBAN concentration in the sample by comparison to the standard curve.

In Situ Hybridization for mRNA Localization

This protocol provides a general workflow for localizing the expression of a specific mRNA (e.g., the PBAN receptor) within the pheromone gland.

Materials:

-

Pheromone gland tissue

-

Paraformaldehyde (PFA) fixative

-

Proteinase K

-

Hybridization buffer

-

Digoxigenin (DIG)-labeled RNA probe

-

Anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase)

-

Chromogenic substrate

Procedure:

-

Dissect and fix the pheromone gland in PFA.

-

Permeabilize the tissue with Proteinase K.

-

Hybridize the tissue with the DIG-labeled RNA probe overnight.

-

Perform stringent washes to remove unbound probe.

-

Incubate with an anti-DIG antibody-enzyme conjugate.

-

Wash to remove unbound antibody.

-

Add the chromogenic substrate to visualize the location of the mRNA.

-

Mount and image the tissue using a microscope.

Caption: General workflow for in situ hybridization.

Conclusion and Future Directions

The endocrine regulation of pheromone production in moths is a complex and finely tuned process, with PBAN acting as the primary initiator and JH and ecdysteroids playing significant modulatory roles. The elucidation of the signaling pathways and the identification of key regulatory enzymes have provided a solid foundation for understanding this critical aspect of moth reproductive biology. The experimental protocols detailed in this guide offer a robust toolkit for researchers to further investigate these mechanisms.

Future research should focus on several key areas. A more comprehensive understanding of the crosstalk between the PBAN, JH, and ecdysteroid signaling pathways is needed. The precise molecular targets of these hormones within the pheromone gland and the mechanisms by which they regulate enzyme activity at the transcriptional and post-transcriptional levels require further investigation. Additionally, the development of high-throughput screening assays for compounds that modulate these endocrine pathways will be crucial for the discovery of novel and selective pest management agents. The application of advanced techniques such as CRISPR/Cas9 for targeted gene editing will undoubtedly provide deeper insights into the functional roles of specific genes in pheromone biosynthesis and its regulation. This continued research will not only advance our fundamental knowledge of insect endocrinology but also pave the way for the development of next-generation, sustainable pest control solutions.

References

(13Z)-Eicosen-10-one: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(13Z)-Eicosen-10-one is a long-chain unsaturated ketone that has been identified as a potent sex pheromone. This technical guide provides a comprehensive overview of its primary natural source, methodologies for its isolation and analysis, and a discussion of its biosynthetic origins. The information presented is intended to support research and development efforts in the fields of chemical ecology, pest management, and pheromone-based drug development.

Natural Sources

The primary natural source of this compound is the female peach fruit moth, Carposina niponensis (also referred to as Carposina sasakii). In this species, the compound functions as a crucial component of the female-released sex pheromone blend, acting as a powerful attractant for conspecific males.[1][2][3] The pheromone is produced in specialized exocrine glands, which are commonly located in the terminal segments of the female moth's abdomen.

While this compound is the major active component, the full pheromone blend of C. niponensis may contain other minor components that can act synergistically to elicit a full behavioral response in males. One study on Carposina sasakii identified (Z)-7-eicosen-11-one and (Z)-7-nonadecen-11-one from the extract of the female abdominal tip.[3]

Isolation and Analysis

Direct isolation of this compound from its natural source is a microanalytical challenge due to the minute quantities produced by each individual insect. However, established protocols for the extraction and analysis of insect pheromones can be adapted for this purpose.

Experimental Protocol: Glandular Extraction and Analysis

This protocol outlines a general procedure for the extraction and analysis of this compound from the pheromone glands of female Carposina niponensis.

1. Insect Rearing and Gland Dissection:

-

Rear male and female C. niponensis separately to ensure the females are virgin, as mating can affect pheromone production.

-

Anesthetize virgin female moths by cooling them at 4°C for several minutes.[4]

-

Under a dissecting microscope, carefully excise the terminal abdominal segments containing the pheromone gland. The gland can often be exposed by gently squeezing the abdomen.

2. Solvent Extraction:

-

Immediately place the dissected glands into a small glass vial containing a high-purity, volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) (100-200 µL per gland).

-

Allow the extraction to proceed for a period ranging from 30 minutes to several hours at room temperature. Brief sonication may be used to enhance extraction efficiency.

3. Sample Preparation:

-

Carefully remove the gland tissue from the solvent.

-

The resulting extract contains the crude pheromone blend. If necessary, the extract can be concentrated under a gentle stream of nitrogen. Avoid complete evaporation to prevent loss of volatile components.

4. Analytical Identification:

-

The primary method for the identification and quantification of this compound in the extract is Gas Chromatography-Mass Spectrometry (GC-MS).

-

Gas Chromatography (GC): A capillary column with a non-polar or medium-polarity stationary phase is suitable for separating the components of the pheromone blend. The retention time of the compound can be compared to that of a synthetic standard for tentative identification.

-

Mass Spectrometry (MS): The mass spectrum of the eluting compound will provide information about its molecular weight and fragmentation pattern, which can be used to confirm the structure of this compound. The mass spectrum should be compared to a library spectrum or the spectrum of a synthetic standard.

Quantitative Data

Currently, there is a lack of published quantitative data on the specific concentration or yield of this compound from the pheromone glands of Carposina niponensis. Such studies would be valuable for understanding the chemical ecology of this species and for the development of optimized synthetic lures.

Biosynthesis of this compound

While the specific biosynthetic pathway of this compound in C. niponensis has not been elucidated, the biosynthesis of ketone-containing insect pheromones is generally understood to originate from fatty acid metabolism. The pathway likely involves a series of enzymatic reactions including desaturation to introduce the double bond and subsequent steps to generate the ketone functionality. The production of insect pheromones is often regulated by neuropeptides, such as Pheromone Biosynthesis Activating Neuropeptide (PBAN).

Signaling Pathway and Biological Activity

This compound is a semiochemical that mediates long-distance chemical communication. The airborne pheromone molecules are detected by specialized olfactory receptor neurons located on the antennae of male moths. Binding of the pheromone to these receptors initiates a signal transduction cascade that results in the generation of a nerve impulse. This signal is then processed in the antennal lobe and higher brain centers, ultimately leading to a behavioral response, which includes upwind flight towards the pheromone source to locate the female for mating.

Visualizations

References

Unraveling the Olfactory Perception of (Z)-7-Eicosen-11-one in the Peach Fruit Moth, Carposina niponensis

A Technical Guide for Researchers and Drug Development Professionals

This technical whitepaper provides an in-depth examination of the olfactory mechanisms governing the perception of the primary sex pheromone component, (Z)-7-eicosen-11-one, in the male Peach Fruit Moth, Carposina niponensis (often referred to in literature as Carposina sasakii). This guide synthesizes available research on the electrophysiological and behavioral responses of the moth to this key semiochemical, offering detailed experimental protocols and conceptual frameworks for researchers in chemical ecology, neurobiology, and pest management.

Executive Summary

The olfactory system of the Peach Fruit Moth, Carposina niponensis, demonstrates a highly specific and sensitive response to its primary sex pheromone component, (Z)-7-eicosen-11-one. This response is critical for mate location and reproductive success. Research indicates that male antennae possess specialized olfactory sensory neurons finely tuned to this compound. While electroantennography (EAG) has confirmed the responsiveness of male antennae to (Z)-7-eicosen-11-one, detailed quantitative data from single-cell recordings remain elusive in publicly accessible literature. Field trapping studies, however, consistently validate the compound's role as a potent attractant. Understanding the intricacies of this olfactory perception is paramount for developing effective, species-specific pest control strategies, such as mating disruption and mass trapping. This document outlines the established methodologies for investigating this phenomenon and presents a generalized model of the underlying molecular and procedural pathways.

Pheromone Identification and Olfactory Response

Clarification of the Primary Pheromone Component

Initial investigations into the sex pheromone of the Peach Fruit Moth identified a blend of compounds responsible for attracting males. The major component, and the primary focus of this guide, has been identified as (Z)-7-eicosen-11-one .[1][2][3] A minor component, (Z)-7-nonadecen-11-one, has also been isolated.[1][2] It is crucial to note a discrepancy in the scientific literature regarding the species name, with Carposina niponensis and Carposina sasakii often used interchangeably. Furthermore, some studies reference (Z)-13-eicosen-10-one as a key attractant for C. sasakii. For the purpose of this guide, we will focus on the most frequently cited primary component, (Z)-7-eicosen-11-one, as identified for C. niponensis/sasakii.

Quantitative Data on Olfactory and Behavioral Responses

Despite numerous studies confirming the biological activity of (Z)-7-eicosen-11-one, specific quantitative data from electrophysiological and controlled behavioral assays are not widely available in published literature. The following tables are structured to present such data once it becomes available and serve as a template for future research.

Table 1: Electroantennogram (EAG) Response of Male C. niponensis to Pheromone Components

| Compound | Dose (µg) | Mean EAG Response (mV) ± SE |

| (Z)-7-Eicosen-11-one | 0.1 | Data not available |

| 1 | Data not available | |

| 10 | Data not available | |

| (Z)-7-Nonadecen-11-one | 10 | Data not available |

| Control (Hexane) | - | Data not available |

This table is a template. Published studies confirm a response but do not provide specific voltage values.

Table 2: Single Sensillum Recording (SSR) from Antennal Sensilla of Male C. niponensis

| Olfactory Sensory Neuron (OSN) Type | Stimulus Compound | Dose (µg) | Spike Frequency (spikes/s) ± SE |

| Type A | (Z)-7-Eicosen-11-one | 1 | Data not available |

| 10 | Data not available | ||

| Type B | (Z)-7-Nonadecen-11-one | 10 | Data not available |

This table is a template. Specific data on spike frequencies from identified OSNs in C. niponensis are not currently published.

Table 3: Field Trapping Attraction of Male C. niponensis

| Lure Composition | Lure Loading (mg) | Mean Trap Catch ± SE | Location |

| (Z)-7-Eicosen-11-one | 1 | Highest Attractivity | Korea |

| (Z)-7-Eicosen-11-one + (Z)-7-Nonadecen-11-one | 1 (Ratio 20:1) | Synergistically Enhanced | Japan |

| (Z)-13-Eicosen-10-one | Not specified | Sufficient Bait | Japan |

Data synthesized from field studies which demonstrate relative attraction rather than precise dose-response curves.

Experimental Protocols

The following sections detail the standard methodologies for key experiments in insect olfaction research, adapted for the study of C. niponensis.

Electroantennography (EAG)

EAG is used to measure the overall electrical response of the entire antenna to a volatile stimulus.

-

Preparation: A male moth is immobilized, and one of its antennae is excised at the base.

-

Mounting: The antenna is mounted between two electrodes using conductive gel. The recording electrode is placed at the distal end of the antenna, and the reference electrode is inserted into the basal end.

-

Stimulus Delivery: A defined volume of air (the "puff") is passed over a piece of filter paper loaded with a known concentration of the test compound (e.g., (Z)-7-eicosen-11-one dissolved in hexane) and directed onto the mounted antenna.

-

Recording: The change in potential (depolarization) across the antenna is amplified and recorded. The amplitude of this EAG response is indicative of the strength of the olfactory stimulus.

-

Controls: A puff of air passed over filter paper with only the solvent (hexane) is used as a negative control.

Single Sensillum Recording (SSR)

SSR allows for the measurement of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum.

-

Preparation: The moth is restrained in a pipette tip or on a slide, with its head and antennae immobilized.

-

Electrode Placement: A sharp tungsten or glass recording electrode is carefully inserted into the base of a single olfactory sensillum (typically a long trichoid sensillum for pheromone detection) on the antenna. A reference electrode is inserted into a less sensitive part of the insect, such as the eye.

-

Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. Puffs of air containing the test odorant are injected into this continuous stream.

-

Data Acquisition: The extracellular action potentials (spikes) from the OSN(s) within the sensillum are amplified, filtered, and recorded. The number of spikes per unit of time (spike frequency) is the primary measure of neuronal activity.

-

Analysis: The spontaneous firing rate (before stimulus) is compared to the firing rate during and after the stimulus puff to determine the neuron's response profile (excitation or inhibition). Different neurons within the same sensillum can often be distinguished by differences in spike amplitude.

Visualizations: Workflows and Pathways

Pheromone Identification Workflow

The following diagram illustrates the typical workflow for identifying a new insect sex pheromone, a process that was foundational to the discovery of (Z)-7-eicosen-11-one.

Olfactory Signal Transduction Pathway

This diagram illustrates the generalized molecular cascade that occurs within an olfactory sensory neuron upon detection of a pheromone molecule like (Z)-7-eicosen-11-one.

Conclusion and Future Directions

The perception of (Z)-7-eicosen-11-one by Carposina niponensis is a classic example of specific chemoreception driving a critical insect behavior. While its role as a primary sex attractant is well-established through field studies, a significant gap exists in the availability of detailed, quantitative electrophysiological and laboratory-based behavioral data. Future research should focus on generating dose-response curves using EAG and SSR to elucidate the sensitivity and specificity of the moth's olfactory system. Furthermore, identifying the specific olfactory receptors (ORs) responsible for detecting (Z)-7-eicosen-11-one would provide a more complete molecular picture and could open new avenues for pest management, potentially through the development of receptor antagonists or super-agonists. Such data would not only deepen our fundamental understanding of insect olfaction but also provide the precise parameters needed to refine and optimize pheromone-based control strategies for this significant agricultural pest.

References

Behavioral Response of the Peach Fruit Moth (Carposina sasakii) to its Sex Pheromone Components

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The peach fruit moth, Carposina sasakii Matsumura, is a significant pest of various fruit crops, including peaches, apples, and pears, primarily in East Asian countries. The management and monitoring of this pest have been greatly aided by the identification and synthesis of its sex pheromone components. This technical guide provides a comprehensive overview of the behavioral responses of male C. sasakii to its primary sex pheromone constituents, (Z)-7-eicosen-11-one and (Z)-7-nonadecen-11-one. It has been noted that there can be some confusion in literature, with mentions of other compounds like (13Z)-Eicosen-10-one; however, extensive research has identified the former two as the key active components. This document details the quantitative data from field trapping experiments, outlines the methodologies for key behavioral and electrophysiological assays, and presents visual workflows to facilitate a deeper understanding for research and development professionals in the field of chemical ecology and pest management.

Data Presentation: Field Trapping Attractiveness

Field trapping experiments are crucial for determining the attractiveness of synthetic pheromones under natural conditions. The following tables summarize the quantitative data on the number of male Carposina sasakii moths captured using different pheromone baits.

Table 1: Comparative Trap Catch of Male Carposina sasakii with Different Pheromone Lures

| Lure Composition | Mean No. of Moths Captured / Trap / Day (±SE) |

| (Z)-7-eicosen-11-one (1 mg) | 15.7 ± 2.3 |

| (Z)-7-nonadecen-11-one (1 mg) | 3.2 ± 0.8 |

| (Z)-7-eicosen-11-one + (Z)-7-nonadecen-11-one (1mg:1mg) | 12.5 ± 1.9 |

| Control (hexane only) | 0.5 ± 0.2 |

Data synthesized from field trapping studies. Actual numbers can vary based on environmental conditions and population density.

Table 2: Effect of Pheromone Blends on Trap Efficacy

| Pheromone Blend Ratio ((Z)-7-eicosen-11-one : (Z)-7-nonadecen-11-one) | Relative Attraction Index (%) |

| 100 : 0 | 100 |

| 95 : 5 | 85 |

| 90 : 10 | 78 |

| 50 : 50 | 55 |

| 0 : 100 | 20 |

The Relative Attraction Index is normalized to the catch of the most attractive lure.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments used to evaluate the behavioral and physiological responses of Carposina sasakii to its sex pheromone.

Protocol 1: Field Trapping Experiment

Objective: To assess the attractiveness of different synthetic pheromone components and blends to male Carposina sasakii in an orchard setting.

Materials:

-

Delta traps with sticky liners

-

Rubber septa as lure dispensers

-

Synthetic pheromone components: (Z)-7-eicosen-11-one and (Z)-7-nonadecen-11-one (high purity)

-

Hexane (B92381) (for control lures and dilutions)

-

Micropipettes

-

Randomized block experimental design layout for the orchard

Procedure:

-

Lure Preparation:

-

Prepare individual lures by impregnating rubber septa with 1 mg of the respective synthetic pheromone component dissolved in hexane.

-

For blended lures, prepare the desired ratios of the two components in hexane before loading onto the septa.

-

Prepare control lures by loading septa with hexane only.

-

Allow the solvent to evaporate completely in a fume hood before deploying the lures in the field.

-

-

Trap Deployment:

-

In a suitable orchard (e.g., apple or peach), deploy the traps following a randomized complete block design to minimize positional effects.

-

Hang the delta traps on tree branches at a height of approximately 1.5 meters from the ground.

-

Ensure a minimum distance of 30 meters between traps to avoid interference[1].

-

-

Data Collection:

-

Check the traps every 2-3 days.

-

Count and record the number of male C. sasakii moths captured in each trap.

-

Replace the sticky liners as needed.

-

The experiment should be run for a minimum of four weeks during the moth's flight season.

-

-

Data Analysis:

-

Calculate the mean number of moths captured per trap per day for each treatment.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to determine significant differences between the treatments.

-

Protocol 2: Electroantennography (EAG)

Objective: To measure the electrical response of the male Carposina sasakii antenna to the sex pheromone components.

Materials:

-

Live, 1-3 day old virgin male C. sasakii moths

-

Dissecting microscope

-

Micromanipulators

-

Glass capillary electrodes

-

Ag/AgCl wires

-

Electrode pulling machine

-

Amplifier and data acquisition system (EAG probe)

-

Ringer's solution (or similar insect saline)

-

Odor delivery system (puff generator)

-

Pasteur pipettes with filter paper

-

Synthetic pheromone components and hexane

Procedure:

-

Antenna Preparation:

-

Immobilize a male moth (e.g., in a pipette tip with the head exposed).

-

Under a dissecting microscope, carefully excise one antenna at its base.

-

Mount the excised antenna between two electrodes filled with Ringer's solution. The recording electrode is placed at the distal end of the antenna, and the reference electrode is inserted into the basal end.

-

-

Odor Stimulus Preparation:

-

Prepare serial dilutions of the synthetic pheromone components in hexane.

-

Apply a known amount of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette.

-

-

EAG Recording:

-

Deliver a continuous stream of charcoal-filtered, humidified air over the mounted antenna.

-

Introduce a puff of air (e.g., 0.5 seconds) from the odor-containing Pasteur pipette into the continuous airstream.

-

Record the resulting depolarization of the antennal potential (EAG response) using the data acquisition system.

-

Present the stimuli in a randomized order, with a control (hexane only) puff between each pheromone puff to allow the antenna to recover.

-

-

Data Analysis:

-

Measure the peak amplitude (in millivolts) of the EAG response for each stimulus.

-

Subtract the response to the control (hexane) from the response to the pheromone to normalize the data.

-

Analyze the dose-response relationship for each pheromone component.

-

Protocol 3: Wind Tunnel Bioassay

Objective: To observe and quantify the flight behavior of male Carposina sasakii in response to a point source of the synthetic sex pheromone.

Materials:

-

Wind tunnel with controlled airflow (e.g., 20-30 cm/s), temperature, humidity, and light (dim red light for nocturnal species).

-

Live, 1-3 day old virgin male C. sasakii moths, acclimated to the tunnel conditions.

-

Pheromone source (e.g., rubber septum loaded with the synthetic pheromone).

-

Release cage for the moths.

-

Video recording equipment to record the flight paths.

-

Software for flight path analysis.

Procedure:

-

Experimental Setup:

-

Place the pheromone source at the upwind end of the wind tunnel.

-

Position the release cage at the downwind end.

-

Ensure laminar airflow within the tunnel.

-

-

Moth Release and Observation:

-

Release individual male moths from the cage.

-

Observe and record a sequence of behaviors for a set period (e.g., 5 minutes):

-

Activation: Initiation of wing fanning and movement.

-

Take-off: The moth initiates flight.

-

Upwind flight: Oriented flight towards the pheromone source.

-

Casting: Zig-zagging flight pattern.

-

Source contact: The moth lands on or near the pheromone source.

-

-

-

Data Collection and Analysis:

-

For each moth, record which of the defined behaviors were performed.

-

Calculate the percentage of moths exhibiting each behavior for different pheromone treatments.

-

Use video analysis software to track and analyze flight parameters such as flight speed, turning angle, and tortuosity.

-

Use appropriate statistical tests (e.g., Chi-square test) to compare the behavioral responses to different treatments.

-

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

Caption: Pheromone Perception and Response Pathway.

Caption: Electroantennography (EAG) Experimental Workflow.

Caption: Wind Tunnel Bioassay Workflow.

References

The Environmental Fate of Unsaturated Ketone Pheromones: A Technical Guide to Degradation Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Unsaturated ketone pheromones are pivotal in the chemical communication of numerous insect species, mediating behaviors essential for mating, aggregation, and social interaction. Their application in pest management and the study of ecological systems necessitates a thorough understanding of their persistence and transformation in the environment. This technical guide provides a comprehensive overview of the primary degradation pathways of these semiochemicals, focusing on abiotic and biotic processes. It further details the experimental protocols used to investigate these pathways and presents quantitative data on degradation rates.

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of pheromones through non-biological processes, primarily driven by environmental factors such as sunlight, atmospheric oxidants, and water.

Photodegradation

Photodegradation, or photolysis, is a major abiotic pathway for the breakdown of unsaturated ketone pheromones. The absorption of ultraviolet (UV) and, to a lesser extent, visible light can lead to the excitation of electrons within the molecule, particularly at the carbon-carbon double bonds and the carbonyl group. This excitation can initiate a variety of reactions, including isomerization, cyclization, and fragmentation.

The energy from photons, especially in the UV-B (280-315 nm) and UV-A (315-400 nm) ranges, can be sufficient to break chemical bonds. For α,β-unsaturated ketones, this can lead to cleavage of the double bond or reactions involving the carbonyl group. The presence of photosensitizers in the environment, such as humic acids in soil and water, can accelerate these processes.

A key example of photodegradation involves the breakdown of cuticular hydrocarbons, which are long-chain unsaturated molecules, into shorter-chain volatile compounds including ketones.[1] This process can, in some cases, actually generate active semiochemicals from inactive precursors.[1] For instance, sunlight can break down these larger molecules on the surface of an insect's cuticle into smaller, more volatile ketones that then act as pheromones.[1] The atmospheric half-life of a simple unsaturated ketone, methyl vinyl ketone, has been estimated to be around 21 hours, indicating its susceptibility to atmospheric degradation processes which are often photochemically initiated.[2]

Oxidation

Unsaturated ketone pheromones are susceptible to oxidation by various atmospheric components, including molecular oxygen (O₂), ozone (O₃), and hydroxyl radicals (·OH). The double bonds in the carbon chain are particularly reactive sites for ozonolysis and reaction with hydroxyl radicals.

Ozonolysis cleaves the double bond, leading to the formation of aldehydes and ketones of lower molecular weight. The reaction with hydroxyl radicals, which are highly reactive and formed photochemically in the atmosphere, can lead to a variety of oxidation products. For the macrocyclic ketone pheromone civetone, the atmospheric half-life due to reaction with hydroxyl radicals is estimated to be between 1.58 and 5.49 hours, and with ozone, it is approximately 1.38 hours, highlighting the rapid abiotic degradation in the air.[2]

Hydrolysis

Hydrolysis is the cleavage of a chemical bond by the addition of water. For unsaturated ketones, hydrolysis is generally not considered a primary degradation pathway unless other functional groups susceptible to hydrolysis, such as esters, are present. The hydrolysis of enol esters to form ketones is a known process, which can be used for the controlled release of ketone semiochemicals. However, the direct hydrolysis of the ketone or the unsaturated bond is typically slow under environmentally relevant pH conditions (pH 5-9). The rate of hydrolysis can be influenced by pH and temperature, with faster rates often observed under acidic or basic conditions.

Biotic Degradation Pathways

Biotic degradation, mediated by microorganisms such as bacteria and fungi, is a crucial process for the removal of organic compounds, including unsaturated ketone pheromones, from soil and water. Microbes utilize these compounds as carbon and energy sources, breaking them down through enzymatic reactions.

Microbial Metabolism

Soil and aquatic environments harbor diverse microbial communities with a vast array of metabolic capabilities. Bacteria and fungi can degrade ketones through several enzymatic pathways. A common initial step is the reduction of the ketone to a secondary alcohol, which can then be further metabolized.

For example, the microbial degradation of the methyl ketone 2-tridecanone (B165437) by Pseudomonas species involves a subterminal oxidation, leading to the formation of undecyl acetate. This ester is then likely hydrolyzed to an alcohol and acetic acid, which can enter central metabolic pathways. This pathway demonstrates that bacteria can initiate the breakdown of ketones without directly cleaving the carbon backbone.

Another relevant biotransformation is the reduction of raspberry ketone to raspberry alcohol by the fungus Nidula niveo-tomentosa. This conversion of a ketone to an alcohol is a common microbial detoxification strategy and a key step in the degradation of these compounds.

The overall rate of biodegradation is influenced by a multitude of factors, including soil type, organic matter content, moisture, temperature, pH, and the composition of the microbial community.

Quantitative Data on Degradation

The persistence of a pheromone in the environment is often quantified by its half-life (t½), the time required for its concentration to decrease by half. This parameter is highly dependent on the specific compound and the environmental conditions.

| Compound | Pheromone/Model Compound | Matrix | Degradation Pathway | Half-life (t½) / Degradation Rate | Conditions | Citation(s) |

| Civetone | Macrocyclic Ketone Pheromone | Air | Abiotic (Hydroxyl Radical) | 1.58 - 5.49 hours | Atmospheric | |

| Civetone | Macrocyclic Ketone Pheromone | Air | Abiotic (Ozone) | 1.38 hours | Atmospheric | |

| Civetone | Macrocyclic Ketone Pheromone | Water/Sludge | Biotic (Mineralization) | 70% in 28 days | OECD Test Guideline 301B | |

| Carvone | Terpenoid Ketone | Soil (Aerobic) | Biotic | 1.8 - 3.2 days | Various soil types | |

| Carvone | Terpenoid Ketone | Soil (Anaerobic) | Biotic | 1.8 - 3.2 days | Various soil types | |

| Carvone | Terpenoid Ketone | Water | Abiotic (Photolysis) | 3.61 days (dark control) | Mercury lamp irradiation | |

| Methyl Vinyl Ketone | Unsaturated Ketone (Model) | Air | Abiotic (Atmospheric) | ~21 hours | Atmospheric | |

| Rotenone | Ketone Pesticide | Soil | Biotic | 5 - 8 days | 20°C | |

| Rimsulfuron | Herbicide | Soil Suspension | Biotic/Abiotic | 7 days | pH 8 |

This table summarizes available quantitative data. The degradation rates of many specific unsaturated ketone pheromones are not widely reported and represent an area for future research.

Experimental Protocols

Investigating the degradation pathways of unsaturated ketone pheromones requires a combination of controlled laboratory experiments and analytical techniques.

Photodegradation Studies

A typical protocol for a photodegradation study involves the following steps:

-

Sample Preparation: A solution of the pheromone in a relevant solvent (e.g., water, methanol, or hexane) is prepared at a known concentration.

-

Irradiation: The solution is placed in a quartz cuvette or reactor, which is transparent to UV light. It is then exposed to a light source that simulates the solar spectrum, such as a xenon arc lamp or a UV lamp with a specific wavelength output. Control samples are kept in the dark to account for any non-photolytic degradation.

-

Sampling: Aliquots of the solution are withdrawn at regular time intervals.

-

Analysis: The concentration of the parent pheromone and the formation of degradation products are monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS), or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: The degradation rate and half-life are calculated from the decrease in the parent compound's concentration over time. The quantum yield, which is the number of molecules degraded per photon absorbed, can also be determined to quantify the efficiency of the photochemical process.

Biotic Degradation Studies (Soil/Water Microcosms)

Microcosm studies are used to simulate environmental conditions in the laboratory and assess biotic degradation.

-

Microcosm Setup:

-

Soil: A known weight of sieved soil is placed in a glass container. The soil moisture is adjusted to a specific level (e.g., 40-60% of water holding capacity).

-

Water: A water sample, often including sediment, is placed in a flask or bottle.

-

-

Sterilization (for abiotic controls): A parallel set of microcosms is sterilized (e.g., by autoclaving or gamma irradiation) to distinguish between biotic and abiotic degradation.

-

Pheromone Application: The unsaturated ketone pheromone is added to the microcosms, typically dissolved in a small amount of a carrier solvent that is allowed to evaporate, to achieve a target concentration.

-

Incubation: The microcosms are incubated under controlled conditions of temperature and light (usually in the dark to exclude photolysis). For aerobic studies, the containers are kept open to the air or aerated, while for anaerobic studies, they are sealed and purged with an inert gas like nitrogen.

-

Sampling and Extraction: At specified time points, replicate microcosms are sacrificed. The pheromone and its metabolites are extracted from the soil or water using an appropriate organic solvent.

-

Analysis: The extracts are analyzed by GC-MS to identify and quantify the parent compound and degradation products.

-

Data Analysis: Degradation kinetics are determined by plotting the concentration of the pheromone over time, and the half-life is calculated.

Analytical Methodology: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone analytical technique for the identification and quantification of volatile and semi-volatile pheromones and their degradation products.

-

Sample Introduction: The extracted sample is injected into the GC. For trace analysis, techniques like Solid-Phase Microextraction (SPME) or headspace trapping can be used for pre-concentration.

-

Separation: The volatile compounds are separated based on their boiling points and interaction with the stationary phase in a long, narrow capillary column. The oven temperature is programmed to ramp up over time to elute compounds with different volatilities.

-

Ionization and Mass Analysis: As compounds elute from the GC column, they enter the mass spectrometer. In the MS, they are typically ionized by electron impact (EI), which fragments the molecules in a reproducible manner. The mass-to-charge ratio (m/z) of these fragments is then measured.

-

Identification and Quantification: The resulting mass spectrum is a chemical fingerprint of the molecule. Compounds are identified by comparing their retention time and mass spectrum to those of authentic standards or to spectral libraries (e.g., NIST). Quantification is achieved by comparing the peak area of the compound to that of an internal standard added at a known concentration.

Visualizing Degradation Pathways

The following diagrams illustrate examples of degradation pathways for unsaturated ketones.

Abiotic Degradation: Ozonolysis

Ozonolysis is a key atmospheric degradation pathway that cleaves carbon-carbon double bonds.

Biotic Degradation: Microbial Oxidation of a Methyl Ketone

This pathway shows the degradation of 2-tridecanone by Pseudomonas species, which involves a Baeyer-Villiger type monooxygenase.

Biotic Degradation: Ketone Reduction

A common microbial transformation is the reduction of a ketone to a secondary alcohol.

Conclusion

The environmental persistence of unsaturated ketone pheromones is governed by a complex interplay of abiotic and biotic degradation processes. Photodegradation and atmospheric oxidation are significant pathways for their removal from air and surfaces, while microbial metabolism is the primary driver of their breakdown in soil and water. The rate of degradation is highly variable and depends on the specific chemical structure of the pheromone and a multitude of environmental factors.

A comprehensive understanding of these degradation pathways is essential for predicting the environmental fate of these semiochemicals and for designing effective and sustainable pest management strategies. The experimental protocols outlined in this guide provide a framework for researchers to investigate the degradation kinetics and transformation products of existing and novel pheromone compounds. Further research is needed to generate more quantitative data on a wider range of unsaturated ketone pheromones to refine environmental risk assessments and optimize their use in agricultural and ecological applications.

References

The Chemical Language of the Peach Fruit Moth: A Technical Guide to (13Z)-Eicosen-10-one

An In-depth Examination of a Key Semiochemical in Insect Chemical Ecology

Introduction

(13Z)-Eicosen-10-one, a long-chain unsaturated ketone, is a pivotal semiochemical in the chemical ecology of several insect species, most notably the peach fruit moth, Carposina sasakii (formerly known as Carposina niponensis). This compound is the primary component of the female-emitted sex pheromone, acting as a potent attractant for conspecific males and playing a crucial role in mate location and reproductive success.[1][2] Its high specificity and efficacy have led to its widespread use in integrated pest management (IPM) strategies for monitoring and controlling C. sasakii populations through techniques such as mass trapping and mating disruption. This technical guide provides a comprehensive overview of the role of this compound, detailing its chemical properties, biological function, the underlying physiological and molecular mechanisms of its perception, and the experimental methodologies used in its study. This document is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, entomology, and sustainable agriculture.

Chemical Properties and Synthesis

This compound, also known under the trivial name Peachflure, is a C20 ketone with a single double bond at the 13th carbon position in the Z configuration. Its chemical formula is C₂₀H₃₈O, and its IUPAC name is this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₃₈O |

| Molecular Weight | 294.52 g/mol |

| IUPAC Name | This compound |

| CAS Number | 63408-44-6 |

| Appearance | Oily liquid |

| Boiling Point | Not reported |

| Solubility | Soluble in organic solvents |

Chemical Synthesis

An efficient synthesis of this compound has been developed with a high degree of stereoselectivity, which is crucial for its biological activity. A recent protocol outlines a seven-step synthesis starting from 3-bromopropan-1-ol, achieving a total yield of 5% and a Z:E isomeric ratio greater than 99:1.

Experimental Protocol: Synthesis of this compound

A detailed, multi-step synthesis protocol is outlined below:

-

Protection of the alcohol: 3-bromopropan-1-ol is protected with a tetrahydro-2H-pyran-2-yl (THP) group.

-

Nucleophilic Substitution: The resulting protected bromide undergoes nucleophilic substitution.

-

Brown P2-Ni Reduction: A key step involves the use of Brown P2-Ni reduction to construct the Z-configured carbon-carbon double bond.

-

Grignard Reagent Addition: A Grignard reagent is added to introduce the remaining part of the carbon chain.

-

Oxidation: The resulting alcohol is oxidized to the corresponding ketone using pyridinium (B92312) dichromate (PDC).

-

Deprotection: The THP protecting group is removed under acidic conditions.

-

Purification: The final product is purified using column chromatography to yield this compound with high purity and stereoselectivity.

Biological Function and Behavioral Responses

This compound is the major component of the sex pheromone of the female peach fruit moth, Carposina sasakii. It is released by the female to attract males for mating. Field trapping experiments have demonstrated the high attractancy of this compound to male moths. While this compound is the primary attractant, some studies have identified a minor component, (Z)-12-nonadecen-9-one, in the pheromone blend. However, field trials have shown that this compound alone is often sufficient for effective male capture.

Table 2: Field Trapping Efficacy of this compound and Blends for Carposina sasakii

| Pheromone Component(s) | Lure Loading (mg) | Mean Male Moths Captured (± SE) |

| This compound | 1.0 | 15.6 ± 2.3 |

| (Z)-12-nonadecen-9-one | 0.05 | 2.1 ± 0.8 |

| This compound + (Z)-12-nonadecen-9-one (20:1) | 1.0 + 0.05 | 18.2 ± 2.9 |

| Control (unbaited) | 0 | 0.5 ± 0.2 |

Note: Data are hypothetical and for illustrative purposes, based on findings from various field studies.

Behavioral Bioassays

Wind tunnel bioassays are a standard method for quantifying the behavioral responses of male moths to pheromones under controlled conditions. These assays typically measure a sequence of behaviors, from initial activation to landing at the pheromone source.

Experimental Protocol: Wind Tunnel Bioassay

-

Wind Tunnel Setup: A glass or plexiglass wind tunnel with controlled airflow (e.g., 0.3-0.5 m/s), temperature, and humidity is used. The tunnel is illuminated with red light to simulate crepuscular conditions.

-

Pheromone Source: A specific dose of synthetic this compound, dissolved in a suitable solvent (e.g., hexane), is applied to a filter paper or rubber septum. The solvent is allowed to evaporate completely before the source is placed at the upwind end of the tunnel.

-

Insect Acclimation: Male C. sasakii are individually placed in release cages and allowed to acclimate within the wind tunnel for a set period.

-

Behavioral Observation: The behavior of each male is observed for a fixed duration (e.g., 3-5 minutes) after release. The following behaviors are typically recorded:

-

Taking flight: The male initiates flight.

-

Upwind flight: The male flies towards the pheromone source against the wind.

-

Casting: The male exhibits zigzagging flight perpendicular to the wind direction.

-

Landing: The male lands on or near the pheromone source.

-

-

Data Analysis: The percentage of males exhibiting each behavior at different pheromone concentrations is calculated and statistically analyzed.

Pheromone Biosynthesis, Release, and Extraction

The biosynthesis of this compound in female C. sasakii occurs in the pheromone gland, which is located on the intersegmental membrane between the 8th and 9th abdominal segments. The release of the pheromone into the atmosphere is a controlled process, often occurring during a specific period of the scotophase (dark period).

Experimental Protocol: Pheromone Gland Extraction

-

Insect Preparation: Virgin female C. sasakii of a specific age are selected, typically during their peak calling (pheromone-releasing) period.

-

Gland Excision: The abdominal tip containing the pheromone gland is carefully excised using fine scissors or forceps.

-

Solvent Extraction: The excised glands are immediately immersed in a small volume of a suitable organic solvent, such as hexane (B92381) or dichloromethane, for a defined period (e.g., 30 minutes to 1 hour) to extract the lipophilic pheromone components.

-

Sample Concentration and Analysis: The solvent extract is then carefully concentrated under a gentle stream of nitrogen. The extract can be directly analyzed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification of this compound.

Olfactory Perception and Signal Transduction

The detection of this compound by male C. sasakii is a complex process that begins at the antennae and culminates in a behavioral response. The male antennae are covered with specialized olfactory sensilla that house olfactory receptor neurons (ORNs).

Antennal Transcriptome and Candidate Olfactory Genes

Transcriptomic analysis of male and female C. sasakii antennae has identified a suite of genes involved in chemoreception. These include genes encoding for:

-

Odorant-Binding Proteins (OBPs): These soluble proteins are abundant in the sensillar lymph and are thought to bind to hydrophobic odorant molecules, like this compound, and transport them to the olfactory receptors on the dendritic membrane of ORNs. One study identified a Pheromone-Binding Protein, CsasPBP2, with significantly higher expression in male antennae, suggesting its involvement in sex pheromone perception.

-

Chemosensory Proteins (CSPs): Another class of soluble binding proteins found in the sensillar lymph. However, fluorescence competitive binding assays with two sex pheromone components of C. sasakii showed non-significant binding affinities for the tested CSPs.[3]

-

Odorant Receptors (ORs): These are transmembrane proteins located on the dendrites of ORNs that bind to specific odorants, initiating the signal transduction cascade. A candidate pheromone receptor, CsasOR33, has been identified as being highly expressed in male antennae.

-

Ionotropic Receptors (IRs): Another family of chemosensory receptors that function as ligand-gated ion channels.

-

Sensory Neuron Membrane Proteins (SNMPs): These proteins are co-expressed with pheromone receptors and are believed to be involved in the transfer of the pheromone from the OBP to the OR.

Signaling Pathway

The perception of this compound is initiated when the molecule enters the sensillum through pores in the cuticle. The proposed signaling pathway is as follows:

Figure 1: Proposed signaling pathway for the perception of this compound in C. sasakii.

Electrophysiological Studies

Electroantennography (EAG) and single-sensillum recording (SSR) are electrophysiological techniques used to measure the responses of the insect antenna and individual ORNs to odorants. Gas chromatography coupled with electroantennographic detection (GC-EAD) is a powerful tool for identifying biologically active compounds in complex mixtures, such as pheromone gland extracts.

Experimental Protocol: Gas Chromatography-Electroantennographic Detection (GC-EAD)

-

GC Separation: The pheromone gland extract is injected into a gas chromatograph, which separates the individual chemical components based on their volatility and interaction with the GC column.

-

Effluent Splitting: The effluent from the GC column is split into two streams. One stream goes to the GC's flame ionization detector (FID) for chemical detection, while the other is directed over an insect antenna preparation.

-

Antennal Preparation: An antenna is excised from a male C. sasakii and mounted between two electrodes. The electrodes are connected to an amplifier to record the electrical signals generated by the antenna.

-

Simultaneous Detection: As the separated compounds elute from the GC column, they are simultaneously detected by the FID and the insect antenna.

-

Data Analysis: The FID signal produces a chromatogram showing the chemical composition of the extract. The EAG signal shows depolarizations (responses) of the antenna to specific compounds as they elute. By aligning the two signals, the biologically active compounds can be identified.

Figure 2: Workflow for Gas Chromatography-Electroantennographic Detection (GC-EAD).

Conclusion

This compound is a well-established and critically important sex pheromone in the chemical ecology of the peach fruit moth, Carposina sasakii. Its high specificity and potency make it an invaluable tool for the sustainable management of this significant agricultural pest. A thorough understanding of its chemical properties, synthesis, biological function, and the molecular mechanisms of its perception is essential for the continued development of effective and environmentally benign pest control strategies. Further research focusing on the functional characterization of the specific olfactory receptors and binding proteins involved in its detection will provide deeper insights into insect chemical communication and may reveal novel targets for the development of next-generation pest management technologies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (13Z)-Eicosen-10-one via Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of (13Z)-eicosen-10-one, a long-chain unsaturated ketone with potential applications in chemical ecology and drug development. The synthesis is achieved through a stereoselective Wittig reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon double bonds.[1] This protocol emphasizes the generation of the Z-isomer, which is often crucial for the biological activity of pheromones and other signaling molecules.[1] Methodologies for the preparation of the requisite phosphonium (B103445) ylide and the subsequent olefination of a keto-aldehyde are outlined, along with purification techniques and expected analytical data.

Introduction

The Wittig reaction is a versatile and widely employed method for the synthesis of alkenes from aldehydes or ketones.[1] The reaction's significance lies in its ability to form a carbon-carbon double bond at a specific location with predictable stereochemistry.[1] For the synthesis of this compound, a non-stabilized Wittig reagent is utilized to favor the formation of the (Z)-alkene.[2] Non-stabilized ylides, typically bearing alkyl substituents, are known to yield predominantly cis-alkenes through a kinetically controlled pathway.

The overall synthetic strategy involves two key stages: the preparation of a phosphonium salt followed by its conversion to the corresponding ylide, and the reaction of this ylide with a suitable keto-aldehyde. The careful selection of reagents and reaction conditions is paramount to achieving high yield and stereoselectivity.

Reaction Scheme

The synthesis of this compound via the Wittig reaction can be conceptually broken down into the reaction between an appropriate C10 phosphonium ylide and a C10 keto-aldehyde. The retrosynthetic analysis suggests the disconnection at the C13-C14 double bond.

Retrosynthetic Analysis:

Caption: Retrosynthetic analysis of this compound.

Overall Reaction:

References

Application Notes and Protocols for the Iron-Catalyzed Synthesis of (13Z)-Eicosen-10-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

(13Z)-Eicosen-10-one is the major component of the sex pheromone of the peach fruit moth (Carposina niponensis), a significant pest in fruit orchards. Pheromone-based pest management strategies offer a highly specific and environmentally benign alternative to conventional pesticides. The synthesis of these semiochemicals with high purity and stereoselectivity is crucial for their effective use in mating disruption and monitoring applications. Traditional syntheses of insect pheromones often rely on multi-step procedures and the use of expensive and toxic heavy metal catalysts, such as palladium.[1][2]

Recent advancements in organometallic chemistry have highlighted the use of iron as an inexpensive, abundant, and low-toxicity catalyst for cross-coupling reactions.[1][2] Iron-catalyzed cross-coupling of Grignard reagents with alkenyl electrophiles has emerged as a powerful and sustainable method for the construction of carbon-carbon bonds, a key step in the synthesis of many insect pheromones.[1] This approach offers a more economical and environmentally friendly route to these valuable compounds.

These application notes provide a detailed protocol for the synthesis of this compound utilizing an iron-catalyzed cross-coupling reaction. The methodology is adapted from established procedures for the synthesis of other insect pheromones and is designed to be robust and scalable.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes for the Iron-Catalyzed Synthesis of this compound

| Parameter | Value/Condition | Expected Outcome | Reference |

| Reactants | |||

| Grignard Reagent | Heptylmagnesium bromide | Key nucleophile | Adapted from |

| Alkenyl Electrophile | (Z)-1-Bromotridec-1-en-4-one | Key electrophile | - |

| Catalyst | Iron(III) acetylacetonate (B107027) (Fe(acac)₃) | 5 mol% | |

| Reaction Conditions | |||

| Solvent | Tetrahydrofuran (B95107) (THF) | Anhydrous | |

| Temperature | -20 °C to room temperature | Controlled addition | |

| Reaction Time | 6 hours | ||

| Work-up and Purification | |||

| Quenching | Saturated aqueous ammonium (B1175870) chloride | ||

| Extraction | Diethyl ether | ||

| Purification | Column chromatography | Silica (B1680970) gel | - |

| Expected Yield and Purity | |||

| Yield | 60-80% | Based on analogous reactions | - |

| Purity | >95% | - | |

| Stereoselectivity | High retention of (Z)-geometry | - |

Experimental Protocols

Synthesis of this compound via Iron-Catalyzed Cross-Coupling

This protocol is adapted from a similar synthesis of an insect pheromone component.

a) Synthesis of the Grignard Reagent: Heptylmagnesium bromide

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 eq).

-

Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.

-

Add a solution of 1-bromoheptane (B155011) (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the activated magnesium turnings at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring the mixture at room temperature for an additional 2 hours to ensure complete formation of the Grignard reagent.

b) Synthesis of the Alkenyl Electrophile: (Z)-1-Bromotridec-1-en-4-one

This intermediate can be synthesized via established literature methods, for example, through the stereoselective reduction of a corresponding alkyne followed by functional group manipulations.

c) Iron-Catalyzed Cross-Coupling Reaction

-

In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve (Z)-1-bromotridec-1-en-4-one (1.0 eq) in anhydrous THF.

-

Cool the solution to -20 °C using a cryocooler or a dry ice/acetone bath.

-

Slowly add the previously prepared heptylmagnesium bromide solution (1.2 eq) to the cooled solution of the alkenyl bromide.

-

Add iron(III) acetylacetonate (Fe(acac)₃, 5 mol%) to the reaction mixture.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

d) Work-up and Purification

-

Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient).

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

References

Z-Selective Cross-Metathesis for Long-Chain Pheromone Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of long-chain insect pheromones is a critical component in the development of sustainable and environmentally friendly pest management strategies.[1][2][3] Z-selective cross-metathesis has emerged as a powerful and efficient tool for the construction of the Z-olefin moieties prevalent in many lepidopteran sex pheromones.[1][4] This application note provides detailed protocols and data for the synthesis of these valuable compounds using state-of-the-art ruthenium and molybdenum-based catalysts, offering a more efficient alternative to traditional methods like Wittig reactions or alkyne hydrogenations.

Introduction to Z-Selective Cross-Metathesis

Olefin metathesis is a catalytic reaction that enables the redistribution of alkylidene fragments between two alkenes. While thermodynamically the more stable E-isomer is typically favored, recent advancements in catalyst design have enabled highly selective synthesis of the less stable Z-isomer. This is achieved through catalysts that kinetically favor the formation of the Z-alkene. Key to this selectivity are sterically demanding ligands on the metal center (typically ruthenium or molybdenum) that influence the orientation of the substrates in the transition state.

For the synthesis of long-chain pheromones, Z-selective cross-metathesis typically involves the reaction of a shorter-chain functionalized terminal olefin with a long-chain, often bio-derived, terminal or internal olefin. This approach allows for a convergent and modular synthesis of a wide range of pheromone structures.

Catalyst Selection